![molecular formula C21H15BrN2OS2 B2745866 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide CAS No. 325977-26-2](/img/structure/B2745866.png)
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
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Overview
Description
The compound “N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide” is a complex organic molecule that contains several functional groups, including a bromothiophene, a thiazole, and an acetamide group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromothiophene and thiazole groups are both heterocyclic compounds, which means they contain a ring of atoms that includes at least one atom that is not carbon . The acetamide group contains a carbonyl (C=O) and an amine (NH2), which could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromine atom on the bromothiophene group could be reactive and might be replaced by other groups in a substitution reaction . The thiazole and acetamide groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure . For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen atom .Scientific Research Applications
Synthesis and Pharmacological Potential
Synthesis and Biological Evaluation : A study described the synthesis of new derivatives, emphasizing their potential antitumor activity. The compounds were evaluated in vitro against human tumor cell lines, demonstrating significant anticancer activity against some cancer cell lines, indicating their potential as leads for anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antibacterial Applications : Research has shown the efficacy of related compounds in antimicrobial activities. For instance, compounds synthesized via ultrasound irradiation displayed promising antimicrobial activities against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Rezki, 2016).
Evaluation as Glutaminase Inhibitors : Derivatives such as BPTES analogs have been investigated for their role as glutaminase inhibitors, showing potential in cancer treatment by inhibiting the growth of human lymphoma cells. This highlights the compound's relevance in designing new therapeutic agents for cancer therapy (Shukla et al., 2012).
Antioxidant Properties and Molecular Docking
Antioxidant Activity : Novel di-2-thienyl ketones with thiazole or pyridine moiety have been synthesized and evaluated for their antioxidant activities. Compounds incorporating the thiazole ring exhibited significant antioxidant activity, supporting their potential in oxidative stress-related disease management (Althagafi, 2022).
Molecular Docking Studies : Molecular modeling and docking studies of certain derivatives on enzymes like cyclo-oxygenase have shown these compounds' potential as analgesic agents. The findings support their role in drug development processes, particularly in designing analgesic drugs (Kumar, Kumar, & Mishra, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2OS2/c22-18-12-11-17(27-18)16-13-26-21(23-16)24-20(25)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFDQRMZYLXXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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